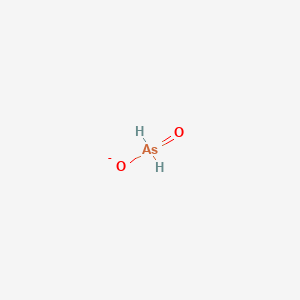
(R)-2-propylmalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-propylmalic acid is a 2-propylmalic acid.
Applications De Recherche Scientifique
Alzheimer's Disease Treatment : (R)-2-Propyloctanoic acid, a derivative of (R)-2-propylmalic acid, has been developed as a therapeutic agent for Alzheimer's disease. A practical synthesis method for this compound was described by Hasegawa and Yamamoto (2000) in their study, utilizing a chiral auxiliary under improved conditions for high-yield and high optical purity production (Hasegawa & Yamamoto, 2000).
Microbial Screening for Herbicide Synthesis : Zhou et al. (2020) developed a novel microplate assay method for rapidly screening microbial isolates capable of hydroxylating R-2-phenoxypropionic acid to R-2-(4-Hydroxyphenoxy)propionic acid (R-HPPA), an important intermediate for aryloxyphenoxypropionate (APP) herbicide synthesis. They identified several strains, including Penicillium oxalicum and Aspergillus versicolor, with high bioconversion rates (Zhou et al., 2020).
Rubber Adhesion Improvement : Romero-Sánchez, Pastor-Blas, and Martín-Martínez (2000) investigated the effectiveness of different solvents in the chlorination of styrene-butadiene rubber (SBR) using trichloroisocyanuric acid, impacting the adhesion properties of the rubber. This study provides insights into the modifications of rubber surfaces for enhanced adhesion properties (Romero-Sánchez et al., 2000).
Rapid Screening Assay for (R)-HPOPA Producing Microbes : Hu et al. (2019) developed a rapid throughput assay for screening bacterial and fungal strains that can produce (R)-2-(4-hydroxyphenoxy)propionic acid ((R)-HPOPA), an intermediate for aryloxyphenoxypropionic acid herbicides. This method offers a simple, rapid, and accurate approach for identifying potential (R)-HPOPA producing strains (Hu et al., 2019).
Microbial Propionic Acid Production : Gonzalez-Garcia et al. (2017) reviewed the production of propionic acid (propionate) through microbial fermentation, exploring different metabolic pathways. This research is significant for applications in the food, cosmetic, plastics, and pharmaceutical industries (Gonzalez-Garcia et al., 2017).
Biocompatible Polyester for Therapeutic Applications : Bear et al. (1999) synthesized a biosynthetic stereocopolymer of 3-methylmalic acid for temporary therapeutic applications. This research demonstrated the hydrolyzable and biocompatible properties of this polyester, which degrades into optically active 3-methylmalic acid, potentially useful in temporary therapeutic applications (Bear et al., 1999).
Propriétés
Formule moléculaire |
C7H12O5 |
|---|---|
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-propylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11)/t7-/m1/s1 |
Clé InChI |
KLURIVUFKOVPER-SSDOTTSWSA-N |
SMILES isomérique |
CCC[C@@](CC(=O)O)(C(=O)O)O |
SMILES |
CCCC(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCCC(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



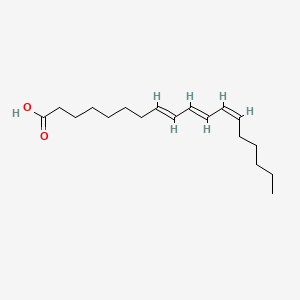
![2-(2-furanylmethyl)-3-[[2-(3-pyridinyl)-3H-benzimidazol-5-yl]amino]-3H-isoindol-1-one](/img/structure/B1236418.png)
![4-[1-[(4-methyl-2-oxo-1-benzopyran-7-yl)amino]-3-oxo-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1236419.png)
![N-(2-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1236420.png)


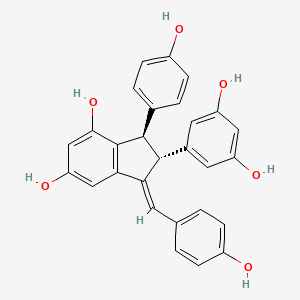
![1-Benzyl-4-({2-[4-(benzyloxy)benzylidene]hydrazino}carbonyl)pyridinium chloride](/img/structure/B1236427.png)
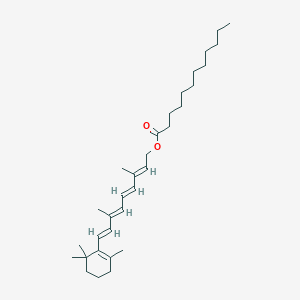
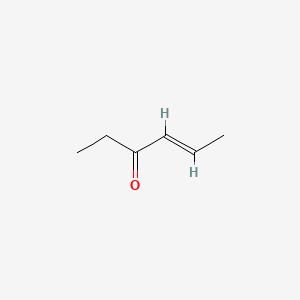

![1-benzoyl-N-[3-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]propyl]-2-methyl-1-azaspiro[4.5]dec-3-ene-2-carboxamide](/img/structure/B1236435.png)

